molecular formula C11H22ClNO4 B12419807 Isobutyryl-L-carnitine-d3 (chloride)

Isobutyryl-L-carnitine-d3 (chloride)

Cat. No.: B12419807
M. Wt: 270.77 g/mol
InChI Key: FWUACOYFRJEMMP-WINMCZQPSA-N
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Description

Isobutyryl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of isobutyryl-L-carnitine. It is a natural four-carbon acylcarnitine involved in fatty acid oxidation and organic acid metabolism. This compound is often used as an internal standard for the quantification of isobutyryl-L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyryl-L-carnitine-d3 (chloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the isobutyryl-L-carnitine molecule. The deuterium substitution is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . The synthesis involves the reaction of isobutyryl chloride with L-carnitine in the presence of deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

The industrial production of isobutyryl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Isobutyryl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyryl-L-carnitine-d3 (chloride) has several scientific research applications:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of isobutyryl-L-carnitine.

    Biology: Involved in studies related to fatty acid oxidation and organic acid metabolism.

    Medicine: Used in the diagnosis and monitoring of metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency.

    Industry: Employed in the development of pharmaceuticals and other biochemical research

Mechanism of Action

Isobutyryl-L-carnitine-d3 (chloride) exerts its effects by participating in the fatty acid oxidation pathway. It acts as a carrier molecule, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise quantification and tracking of the compound in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyryl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for accurate quantification in mass spectrometry. This makes it particularly valuable in metabolic studies and diagnostic applications .

Properties

Molecular Formula

C11H22ClNO4

Molecular Weight

270.77 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1/i3D3;

InChI Key

FWUACOYFRJEMMP-WINMCZQPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)C.[Cl-]

Canonical SMILES

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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